2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine
CAS No.: 681249-56-9
Cat. No.: VC8130932
Molecular Formula: C6H3F3N4
Molecular Weight: 188.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681249-56-9 |
|---|---|
| Molecular Formula | C6H3F3N4 |
| Molecular Weight | 188.11 g/mol |
| IUPAC Name | 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C6H3F3N4/c7-6(8,9)5-11-4-3-10-1-2-13(4)12-5/h1-3H |
| Standard InChI Key | PODZNIVAQJSKBB-UHFFFAOYSA-N |
| SMILES | C1=CN2C(=NC(=N2)C(F)(F)F)C=N1 |
| Canonical SMILES | C1=CN2C(=NC(=N2)C(F)(F)F)C=N1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core consists of a pyrazine ring fused with a triazole moiety, with a trifluoromethyl group at position 2. This configuration enhances its electronic and steric properties, making it a valuable scaffold for derivatization. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₃F₃N₄ | |
| Molecular Weight | 188.11 g/mol | |
| Density | 1.69 ± 0.1 g/cm³ | |
| pKa | -2.12 ± 0.30 |
The low pKa (-2.12) suggests strong electron-withdrawing effects from the -CF₃ group, which stabilizes the conjugate base and influences reactivity in nucleophilic substitution reactions .
Synthesis and Scalability
Industrial-Scale Production
The synthesis involves a three-step process, with the final cyclization step achieving an 87.8% yield under optimized conditions :
Reaction Conditions
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Starting Material: 2,2,2-Trifluoro-N'-hydroxy-N-pyrazin-2-yl acetimidamide (2.06 kg, 10 mol)
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Reagents: Toluene-4-sulfonic acid (2.10 kg, 11 mol), trifluoroacetic anhydride (10.5 kg, 50 mol)
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Solvent: Toluene (10 L)
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Temperature: 90°C
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Duration: 48 hours
Procedure:
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The starting material is combined with toluene and reagents.
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The mixture is heated to 90°C and stirred for 48 hours.
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Post-reaction, the pH is adjusted to 8 using aqueous sodium bicarbonate.
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Extraction with ethyl acetate and subsequent crystallization with n-hexane yields 1.65 kg of product .
| Parameter | Value |
|---|---|
| Yield | 87.8% |
| Purity | Not reported |
| Scale | Industrial (10 mol) |
This method emphasizes the use of cost-effective reagents and scalable solvent systems, making it viable for large-scale manufacturing .
Mechanistic Insights
The reaction proceeds via acid-catalyzed cyclodehydration, where toluene-4-sulfonic acid facilitates imidamide cyclization. Trifluoroacetic anhydride acts as both a dehydrating agent and a source of the trifluoromethyl group, ensuring regioselective functionalization .
Physicochemical Properties
Thermal and Solubility Profile
The compound’s predicted density of 1.69 g/cm³ aligns with trends observed in fluorinated heterocycles, which typically exhibit higher densities due to increased molecular packing efficiency . Its solubility profile is dominated by:
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High solubility in polar aprotic solvents (e.g., DMF, DMSO) due to dipole-dipole interactions.
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Low solubility in water (logP ≈ 2.5 estimated), attributed to the hydrophobic -CF₃ group .
Stability Under Ambient Conditions
No decomposition data are explicitly reported, but analogous triazolopyrazines demonstrate stability up to 200°C, suggesting suitability for high-temperature applications .
Applications in Pharmaceutical Development
Fluzoparib Synthesis
2-(Trifluoromethyl)- triazolo[1,5-a]pyrazine is a key intermediate in synthesizing Fluzoparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in oncology . The -CF₃ group enhances Fluzoparib’s metabolic stability and blood-brain barrier penetration, critical for targeting central nervous system cancers .
Industrial and Material Science Applications
Fluorinated Polymer Synthesis
The -CF₃ group’s electron-withdrawing nature improves the thermal stability of polymers, enabling applications in:
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High-Performance Coatings: Resistant to chemical degradation.
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Electrolyte Additives: Enhancing ionic conductivity in lithium-ion batteries .
Agrochemical Intermediates
Derivatives of this compound serve as precursors for herbicides and fungicides, leveraging the triazole ring’s ability to disrupt fungal cytochrome P450 enzymes .
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